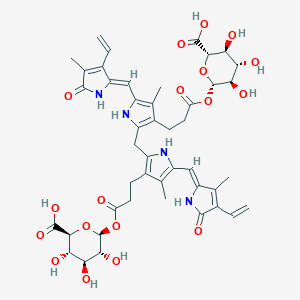

Bilirubin diglucuronide

概述

描述

Definition of Bilirubin Diglucuronide

This compound is a conjugated form of bilirubin that results from the enzymatic addition of two glucuronic acid molecules to bilirubin through a process known as glucuronidation. This reaction primarily occurs in the liver and is catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT1A1). The conversion of bilirubin to its diglucuronide form renders it water-soluble, facilitating its excretion in bile and urine.

Importance in Bilirubin Metabolism

The metabolism of bilirubin involves several steps:

Production: Bilirubin is produced from the breakdown of hemoglobin in red blood cells, primarily in the spleen and liver.

Transport: Unconjugated bilirubin (indirect bilirubin) is transported to the liver bound to albumin due to its lipophilic nature.

Conjugation: In hepatocytes, unconjugated bilirubin undergoes conjugation with glucuronic acid. This process occurs in two steps:

First, one molecule of glucuronic acid is added to form bilirubin monoglucuronide (BMG).

A second glucuronic acid molecule is then added to produce this compound (BDG).

Excretion: BDG is then excreted into bile, where it contributes to the characteristic color of bile and aids in fat digestion.

准备方法

Bilirubin Metabolism Process

Bilirubin metabolism involves several key steps, beginning with the breakdown of heme, a component of hemoglobin. This process occurs primarily in the spleen and liver.

Breakdown of Heme to Bilirubin

The degradation of heme into bilirubin involves the following steps:

Heme Oxygenase Reaction: Heme is oxidatively cleaved by heme oxygenase enzymes to produce biliverdin, carbon monoxide, and free iron.

Reduction to Bilirubin: Biliverdin is subsequently reduced to bilirubin by the enzyme biliverdin reductase[“][“][“].

This process can be summarized in Table 1 below.

| Step | Enzyme | Product |

| Heme → Biliverdin | Heme Oxygenase | Biliverdin |

| Biliverdin → Bilirubin | Biliverdin Reductase | Unconjugated Bilirubin |

Conversion of Bilirubin to Bilirubin Monoglucuronide

Once formed, unconjugated bilirubin is transported to the liver bound to albumin. In the liver, it undergoes conjugation:

Conjugation with Glucuronic Acid: The enzyme UDP-glucuronosyltransferase (Bilirubin diglucuronide) catalyzes the transfer of a glucuronic acid moiety from uridine diphosphate-glucuronic acid (UDP-GA) to unconjugated bilirubin, resulting in bilirubin monoglucuronide (BMG).

This conversion is critical as it transforms lipophilic bilirubin into a more hydrophilic form that can be excreted.

Enzymatic Processes Involved in the Formation of this compound

The conversion of bilirubin monoglucuronide to this compound occurs through two primary mechanisms:

UDP-Glucuronosyltransferase-Mediated Transfer: A second glucuronic acid molecule is transferred from UDP-GA to BMG by this compound, resulting in BDG.

Dismutation Mechanism: Two molecules of BMG can dismutate to produce one molecule of BDG and one molecule of unconjugated bilirubin. This reaction is catalyzed by bilirubin monoglucuronide dismutase[“][“][“].

Table 2: Enzymatic Pathways for BDG Formation

| Mechanism | Enzyme | Products |

| UDP-Glucuronosyitransferase-Mediated | This compound | This compound |

| Dismutation | Bilirubin Monoglucuronide Dismutase | This compound + Unconjugated Bilirubin |

Enzymatic Mechanisms

Role of UDP-Glucuronosyltransferase (UGT)

This compound is the primary enzyme responsible for bilirubin conjugation. Genetic polymorphisms affecting this compound activity can lead to conditions such as Gilbert's syndrome or Crigler-Najjar syndrome, which are characterized by elevated levels of unconjugated bilirubin due to impaired conjugation.

Enzyme Activity: this compound activity is optimal at a pH of approximately 7.4, with significant variations in activity observed based on substrate concentration and other factors.

Mechanism of Glucuronic Acid Conjugation

The conjugation process involves:

First Step: The addition of one glucuronic acid moiety results in BMG.

Second Step: The addition of another glucuronic acid moiety converts BMG into BDG.

This mechanism effectively enhances the solubility and excretion potential of bilirubin[“][“].

Comparison Between Microsomal and Transglucuronidation Mechanisms

Research indicates two distinct pathways for BDG formation:

Microsomal Pathway: This pathway relies on UGT enzymes located in the endoplasmic reticulum of hepatocytes and requires UDP-GA as a sugar donor.

Transglucuronidation Pathway: This alternative mechanism does not require UDP-GA and involves direct transfer between two BMG molecules. Studies have shown that both pathways can coexist, highlighting their importance in maintaining bilirubin homeostasis[“][“].

Physiological Significance

Hydrophilic Properties

Water Solubility and Its Implications for Excretion

Bilirubin diglucuronide is highly hydrophilic due to the addition of two glucuronic acid molecules, which significantly enhances its solubility in water compared to unconjugated bilirubin. This increased solubility is crucial for the effective excretion of bilirubin from the body.

Excretion Pathway: BDG is primarily excreted into bile, which is then stored in the gallbladder and released into the small intestine during digestion. The water-soluble nature of BDG allows it to be eliminated from the body efficiently, preventing toxic accumulation in tissues.

| Property | Unconjugated Bilirubin | This compound |

| Solubility | Lipophilic | Hydrophilic |

| Excretion Mechanism | Limited | Efficient via bile |

| Toxicity Potential | High | Low |

Role in Bile Formation and Secretion

BDG is a significant component of bile, which is produced by hepatocytes in the liver. The physiological role of bile includes:

Emulsification of Fats: Bile acids facilitate the digestion and absorption of dietary fats by emulsifying large lipid droplets into smaller micelles.

Waste Elimination: Bile serves as a route for the excretion of waste products, including bilirubin. The presence of BDG contributes to the characteristic color of bile[“][“][“].

Table 1: Composition of Bile

| Component | Function |

| Bile Acids | Emulsification of fats |

| Cholesterol | Waste elimination |

| Phospholipids | Micelle formation |

| This compound | Colorant and waste product |

Analytical Methods for Measuring

Laboratory Techniques

Several laboratory techniques are employed to measure bilirubin and its conjugates, including BDG. The most notable methods include:

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for separating and quantifying bilirubin fractions, including BDG. This technique allows for the analysis of complex biological samples with high precision[“][“].

Method Overview: HPLC utilizes a liquid mobile phase to carry the sample through a stationary phase, where components are separated based on their interactions with the stationary phase.

Application: HPLC has been successfully used to quantify bilirubin conjugates in bile and serum samples. A study demonstrated the separation of unconjugated bilirubin, bilirubin monoglucuronide, and BDG from bile samples obtained from patients with gallstone disease. The median concentration of BDG was found to be 632 µmol/L in normal bile samples, indicating its importance in clinical diagnostics[“].

| Component | Concentration(umol/L) | Reference Range (ymol/L) |

| Bilirubin Monoglucuronide | 113(70-175) | Normal: 50-150 |

| Bilirubin Diglucuronide | 632 (512-861) | Normal: 500-900 |

| Unconjugated Bilirubin | 3 (1-7) | Normal: < 10 |

Assay Methods for Bilirubin and Its Conjugates

Diazo Method: This traditional method involves a colorimetric reaction where bilirubin reacts with diazo compounds to form a colored complex measurable spectrophotometrically. It serves as the gold standard for total bilirubin measurement but may not differentiate between conjugated and unconjugated forms effectively.

Enzymatic Methods: These methods utilize specific enzymes such as bilirubin oxidase to convert bilirubin into biliverdin, allowing for quantification based on the decrease in absorbance at specific wavelengths.

Direct Spectrophotometry: This technique measures absorbance at 437 nm, where bilirubin exhibits maximum absorption. It is straightforward but may be influenced by other chromophores in the sample.

Interpretation of Results

Normal Ranges for this compound Levels

Understanding normal ranges for BDG is crucial for clinical assessments. According to various studies, normal levels of BDG in serum typically range from 0.1 to 0.3 mg/dL (1.71 to 5.1 µmol/L)

| Bilirubin Type | Normal Range(mg/dL) | Clinical lmplications |

| Total Bilirubin | 01-1.2 | Normal liver function |

| Direct (Conjugated) Bilirubin | < 0.3 | Elevated levels indicate cholestasis |

| This compound | Variable; typically < 0.3 | Elevated levels suggest impairedconjugation |

Implications of Abnormal Levels in Clinical Settings

Abnormal levels of BDG can indicate various hepatic conditions:

Elevated BDG Levels: High levels may suggest cholestatic liver diseases or biliary obstruction, where the liver's ability to excrete bile is compromised.

Decreased BDG Levels: Low levels may indicate impaired conjugation processes due to genetic disorders like Crigler-Najjar syndrome or Gilbert's syndrome[“][“].

Case Studies and Research Findings

Case Study 1: Gallstone Disease

A study utilizing HPLC analyzed bile from patients with gallstone disease and found significantly higher levels of BDG compared to healthy controls[“]. The presence of beta-glucuronidase-producing bacteria was also noted, suggesting a potential link between bacterial activity and altered bilirubin metabolism.

Findings: The median concentration of BDG was found to be 632 µmol/L in patients with gallstones, indicating an association between increased conjugation and biliary obstruction.

Case Study 2: Liver Disease Assessment

In another study, researchers evaluated serum samples from patients with various liver diseases using both HPLC and diazo methods[“]. The results demonstrated that HPLC provided more accurate quantification of BDG compared to traditional methods.

Findings: Patients with hepatitis showed elevated total bilirubin levels primarily due to increased conjugated forms, emphasizing the importance of accurate measurement techniques in diagnosing liver dysfunction.

常见问题

What is bilirubin diglucuronide?

This compound is a water-soluble form of bilirubin that results from the conjugation of bilirubin with glucuronic acid in the liver, facilitating its excretion.

What conditions can lead to hyperbilirubinemia?

Hyperbilirubinemia can arise from liver diseases, hemolytic anemias, genetic disorders affecting bilirubin metabolism, and biliary obstruction.

What is Gilbert syndrome?

Gilbert syndrome is a common genetic disorder characterized by mild unconjugated hyperbilirubinemia due to reduced activity of the enzyme uridine diphosphate-glucuronosyltransferase (this compound).

What is Crigler-Najjar syndrome?

Crigler-Najjar syndrome is a rare inherited disorder caused by a deficiency in this compound, leading to severe unconjugated hyperbilirubinemia and potential kernicterus.

How do liver diseases affect this compound levels?

Liver diseases can impair the liver's ability to conjugate and excrete bilirubin, resulting in elevated levels of both conjugated and unconjugated bilirubin in the blood.

What are the diagnostic implications of abnormal bilirubin levels?

Abnormal bilirubin levels can indicate liver dysfunction, biliary obstruction, or hemolytic conditions, and are critical for assessing the severity and progression of liver diseases.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[2-[[3-[3-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-oxopropyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H52N4O18/c1-7-20-19(6)40(58)49-27(20)14-25-18(5)23(10-12-31(51)65-45-37(57)33(53)35(55)39(67-45)43(62)63)29(47-25)15-28-22(17(4)24(46-28)13-26-16(3)21(8-2)41(59)48-26)9-11-30(50)64-44-36(56)32(52)34(54)38(66-44)42(60)61/h7-8,13-14,32-39,44-47,52-57H,1-2,9-12,15H2,3-6H3,(H,48,59)(H,49,58)(H,60,61)(H,62,63)/b26-13-,27-14-/t32-,33-,34-,35-,36+,37+,38-,39-,44+,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJLWMXOOYZBTH-BTVQFETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)C=C)C)CCC(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C6C(=C(C(=O)N6)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1CCC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)C=C)C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)/C=C\6/C(=C(C(=O)N6)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H52N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904013 | |

| Record name | Bilirubin diglucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bilirubin diglucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17459-92-6 | |

| Record name | Bilirubin diglucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17459-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bilirubin diglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017459926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bilirubin diglucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BILIRUBIN DIGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L71584RCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bilirubin diglucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003325 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。